molecular formula C11H19F3N2O2 B12979516 tert-Butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B12979516
M. Wt: 268.28 g/mol
InChI Key: QNGZBEKMAQFKPH-HTQZYQBOSA-N
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Description

tert-Butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Protection and Deprotection Steps: tert-Butyl groups are often used as protecting groups during the synthesis to ensure selective reactions at desired positions.

    Final Amination: The amino group is introduced in the final steps, often through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or trifluoromethyl groups can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl (2R,3R)-3-{[3,5-bis(trifluoromethyl)phenyl]methoxy}-2-(4-methylphenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are often desirable.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-5-7(15)8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m1/s1

InChI Key

QNGZBEKMAQFKPH-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C(F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(F)(F)F)N

Origin of Product

United States

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